molecular formula C18H20N2O B14707660 N-(2,2-Dimethyl-1-phenylpropylidene)-N'-phenylurea CAS No. 23490-89-3

N-(2,2-Dimethyl-1-phenylpropylidene)-N'-phenylurea

Cat. No.: B14707660
CAS No.: 23490-89-3
M. Wt: 280.4 g/mol
InChI Key: OEQMAJNTMKZLSZ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyl-1-phenylpropylidene)-N’-phenylurea is an organic compound with the molecular formula C18H21N It is a derivative of urea and features a phenylpropylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethyl-1-phenylpropylidene)-N’-phenylurea typically involves the reaction of benzenemethanamine with 2,2-dimethyl-1-phenylpropanal under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-1-phenylpropylidene)-N’-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: LiAlH4, NaBH4

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,2-Dimethyl-1-phenylpropylidene)-N’-phenylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-1-phenylpropylidene)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethyl-1-phenylpropylidene)-N’-phenylcarbamate
  • N-(2,2-Dimethyl-1-phenylpropylidene)-N’-phenylthiourea
  • N-(2,2-Dimethyl-1-phenylpropylidene)-N’-phenylguanidine

Uniqueness

N-(2,2-Dimethyl-1-phenylpropylidene)-N’-phenylurea is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

23490-89-3

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-(2,2-dimethyl-1-phenylpropylidene)-3-phenylurea

InChI

InChI=1S/C18H20N2O/c1-18(2,3)16(14-10-6-4-7-11-14)20-17(21)19-15-12-8-5-9-13-15/h4-13H,1-3H3,(H,19,21)

InChI Key

OEQMAJNTMKZLSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=NC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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